tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[45]decane-8-carboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction is carried out in toluene under reflux conditions for about 2 hours, resulting in a mixture of isomeric condensation products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, which is used in the formation of spirocyclic pyrazoles . The reactions are often carried out under reflux conditions in solvents like ethanol or toluene.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, such as pyrazoles and their N-acetyl derivatives .
Scientific Research Applications
tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl ®-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the difluoro group and its specific spirocyclic structure. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H24F2N2O2 |
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Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl (4R)-4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-13(5-7-18)9-14(15,16)8-10(13)17/h10H,4-9,17H2,1-3H3/t10-/m1/s1 |
InChI Key |
NLUWWUHDYDHZQW-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C[C@H]2N)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2N)(F)F |
Origin of Product |
United States |
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